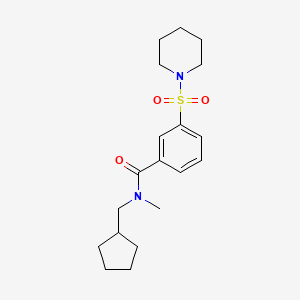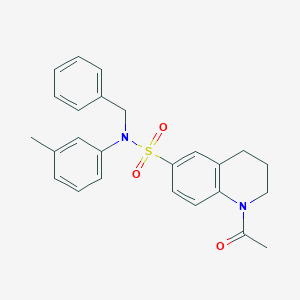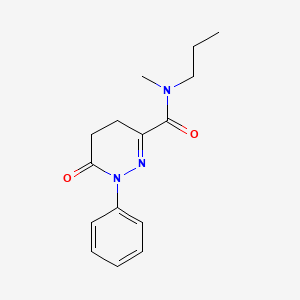
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide, also known as CP-96345, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of benzamides and has been found to have potential therapeutic applications in various areas of medicine.
Mecanismo De Acción
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide acts as a selective sigma-1 receptor agonist, which leads to the modulation of various cellular pathways. It has been found to have a neuroprotective effect by reducing the production of reactive oxygen species and increasing the expression of anti-apoptotic proteins. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to increase the expression of heat shock proteins, which are involved in cellular stress response. Additionally, N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to modulate the expression of various ion channels, which are involved in the regulation of cellular excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular pathways. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has also been found to have a good safety profile, with no significant adverse effects reported in animal studies. However, the limitations of N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has several potential future directions for research. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Further research is needed to fully understand the therapeutic potential of N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide and its underlying mechanisms of action.
Métodos De Síntesis
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide can be synthesized through a multi-step process involving the reaction of piperidine, cyclopentylmethyl chloride, and benzamide. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain modulation, neuroprotection, and neurotransmitter release. N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-20(15-16-8-3-4-9-16)19(22)17-10-7-11-18(14-17)25(23,24)21-12-5-2-6-13-21/h7,10-11,14,16H,2-6,8-9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLGBCWMATCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopentylmethyl)-N-methyl-3-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)


![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)

